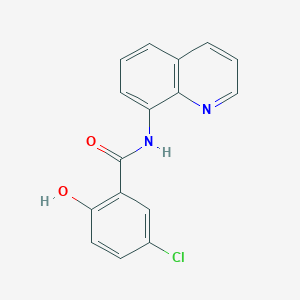

5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide

Description

5-Chloro-2-hydroxy-N-(quinolin-8-yl)benzamide is a synthetic small molecule featuring a salicylamide backbone substituted with a quinolin-8-yl group. Its synthesis typically involves coupling 5-chloro-2-hydroxybenzoic acid derivatives with 8-aminoquinoline under metal-catalyzed or condensation conditions . Notably, this compound has demonstrated potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) kinase (IC50 = 3.8 nM) and anti-proliferative effects on human umbilical vein endothelial cells (HUVECs, IC50 = 5.5 nM), positioning it as a promising candidate for anti-angiogenic cancer therapy .

Properties

Molecular Formula |

C16H11ClN2O2 |

|---|---|

Molecular Weight |

298.72 g/mol |

IUPAC Name |

5-chloro-2-hydroxy-N-quinolin-8-ylbenzamide |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-6-7-14(20)12(9-11)16(21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,20H,(H,19,21) |

InChI Key |

MDPAAXSMOMFVOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=C(C=CC(=C3)Cl)O)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method allows for the formation of complex products in a single step from readily available starting materials using 8-aminoquinoline as a removable bidentate directing group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of transition metal catalysts and specific reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazolinones.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Copper nitrate and 2,2′-azobisisobutyronitrile are commonly used reagents for oxidation reactions.

Reduction: Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinazolinones.

Reduction: Reduced derivatives of the original compound.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide

The compound is synthesized through several methods, often involving the reaction of 5-chloro-8-hydroxyquinoline with appropriate benzamide derivatives. The synthesis typically includes:

- Reagents : 5-chloro-8-hydroxyquinoline, various benzamides.

- Conditions : Acidic conditions or catalytic reactions.

The following table summarizes some synthesis routes:

| Synthesis Method | Yield (%) | Key Steps |

|---|---|---|

| Acidic reflux with benzamide | 75 | Refluxing with HCl and benzamide |

| Copper-catalyzed coupling | 85 | Using CuI as a catalyst in dioxane |

| Mannich reaction | 70 | Reaction with formaldehyde and amines |

Anticancer Properties

This compound has been shown to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in cancer angiogenesis. In vitro studies have demonstrated:

- IC50 Values :

- VEGFR-2 kinase: 3.8 nM

- Human Umbilical Vein Endothelial Cells (HUVEC): 5.5 nM

These results suggest that this compound may serve as a potential therapeutic agent in cancer treatment due to its ability to inhibit tumor growth by blocking angiogenesis .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study comparing various compounds, it was found that:

- Minimum Inhibitory Concentration (MIC) values for selected strains were notably low, indicating potent antibacterial effects.

The following table illustrates the MIC values against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 4 | Lower than ciprofloxacin (0.125–0.5) |

| Escherichia coli | 16 | Comparable to standard drug |

| Klebsiella pneumoniae | 8 | Effective against resistant strains |

Neurological Conditions

Research has suggested that compounds similar to this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress .

Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives against various viruses, including those responsible for respiratory infections. The compound's ability to inhibit viral replication mechanisms positions it as a candidate for further investigation in antiviral therapies .

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Crystallographic Features

Comparative crystallographic studies of 5-chloro-substituted salicylamides reveal distinct hydrogen-bonding patterns and solid-state packing:

| Compound | Intramolecular H-Bonds | Intermolecular H-Bonds | Solid-State Arrangement |

|---|---|---|---|

| 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) | NH···O (amide–hydroxy) | OH···O (C=O) | Linear chains via OH···O |

| 5-chloro-2-hydroxy-N-benzylbenzamide (2b) | OH···O (hydroxy–carbonyl) | NH···O (amide–hydroxy) | Linear chains via NH···O |

| 5-chloro-2-hydroxy-N-phenethylbenzamide (2c) | NH···O (amide–hydroxy) | OH···O (C=O) | Linear chains via OH···O |

Compounds 2a and 2c exhibit similar intermolecular interactions, whereas 2b forms a unique intramolecular OH···O bridge, influencing solubility and stability .

Substituent Effects on Lipophilicity

Lipophilicity (logP) significantly impacts bioavailability and activity:

Bulkier, lipophilic groups (e.g., quinolin-8-yl, thiabutyl) enhance membrane permeability and target binding .

Anticancer Activity

- This compound outperforms niclosamide derivatives (e.g., 2a in ) in VEGFR-2 inhibition, with a 10-fold lower IC50 (3.8 nM vs. 35–50 nM for niclosamide analogs) .

- Hybrids combining quinoline and cinnamide moieties (e.g., compounds 5 and 6a–i in ) show moderate cytotoxicity (IC50 = 1.4–10 µM) but lack the specificity of the quinolin-8-yl derivative .

Antimicrobial Activity

- Triamide derivatives (e.g., compounds in ) are inactive, whereas diamides with bulky linkers (e.g., isopropyl, isobutyl) show broad-spectrum antibacterial effects (MIC = 0.070–35.8 µM) .

ADMET and Toxicity Profiles

- This compound and its analogs display dose-dependent cytotoxicity in THP-1 cells (IC50 = 1.4–>10 µM), correlating with lipophilicity .

- Compounds with 4-CF3 or quinolin-8-yl groups exhibit higher cytotoxicity, necessitating targeted delivery to minimize off-target effects .

Biological Activity

5-Chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, referred to as Compound 6 in various studies, is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Structure:

The compound features a quinoline moiety linked to a benzamide structure, characterized by the following formula:

Key Functional Groups:

- Chloro group at the 5-position

- Hydroxy group at the 2-position

- Quinoline ring which is known for its pharmacological properties

Research indicates that this compound exhibits potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in cancer angiogenesis. The compound demonstrated an IC50 value of 3.8 nM against VEGFR-2 kinase and 5.5 nM against human umbilical vein endothelial cells (HUVEC), highlighting its potential as an anti-cancer agent .

Binding and Interaction

Docking simulations suggest that the compound interacts with the ATP-binding site of VEGFR-2, supporting its role as a competitive inhibitor. This interaction is crucial for inhibiting angiogenesis, which is vital for tumor growth and metastasis.

Cytotoxicity and Anticancer Activity

Cell Line Studies:

The cytotoxic effects of Compound 6 have been evaluated using various cancer cell lines, particularly HepG2 (human liver cancer cells). The compound showed significant cytotoxicity with IC50 values ranging from 2.46 to 41.31 µM depending on the specific hybrid derivatives tested .

Apoptosis Induction

Further studies revealed that treatment with Compound 6 resulted in:

- An increase in apoptotic cell population as indicated by Annexin V-FITC/PI staining.

- Upregulation of active caspase 9 levels by approximately 5.81-fold compared to untreated controls, suggesting that apoptosis is a primary mechanism through which this compound exerts its effects .

Comparative Biological Activity

To contextualize the activity of Compound 6, it is beneficial to compare it with other related compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 6 | 3.8 | VEGFR-2 Inhibition | |

| Hybrid 6e | 2.46 | Tubulin Polymerization Inhibition | |

| Colchicine | 6.09 | Microtubule Inhibition |

Case Studies and Research Findings

-

In Vitro Studies:

A study focused on the synthesis and biological evaluation of quinoline amides demonstrated that Compound 6 was among the most potent inhibitors of VEGFR-2, validating its potential use in cancer therapy . -

Mechanistic Insights:

Another investigation into related quinoline derivatives emphasized their ability to induce apoptosis via caspase pathways, reinforcing the significance of this class of compounds in anticancer research . -

Hybrid Compounds:

The exploration of molecular hybrids incorporating quinoline scaffolds showed promising results in inhibiting tumor growth and inducing apoptosis in HepG2 cells, further supporting the therapeutic potential of quinoline-based compounds .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide, and how can purity be verified?

Methodological Answer:

- Synthesis Routes :

- Amide Coupling : React 5-chloro-2-hydroxybenzoic acid with 8-aminoquinoline using coupling agents like EDCI/HOBt under inert conditions.

- Microwave-Accelerated Methods : Utilize microwave irradiation for rapid cross-dehydrogenative coupling (CDC) with acetone/acetonitrile, achieving C5 functionalization in high yields .

- Purity Verification :

- HPLC : Monitor reaction progress and purity (>95% by reverse-phase HPLC).

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., aromatic protons at δ 7.34–11.75 ppm for quinoline and benzamide moieties) .

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C 54.83% calc. vs. 55.21% found) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for refinement. The N,N-bidentate coordination geometry and bond angles (e.g., C–O and C–N bond lengths) are critical for confirming the structure .

- Spectroscopic Techniques :

- 13C NMR : Identify carbonyl (δ ~165 ppm) and quinoline carbons (δ 115–156 ppm) .

- IR Spectroscopy : Detect O–H (3200–3500 cm⁻¹) and amide C=O (1660–1680 cm⁻¹) stretches.

Q. What initial biological screening approaches are recommended?

Methodological Answer:

- Kinase Inhibition Assays :

- VEGFR-2 Inhibition : Measure IC50 values via fluorescence-based kinase assays (e.g., 3.8 nM for VEGFR-2) .

- Cell-Based Assays : Test cytotoxicity in human umbilical vein endothelial cells (HUVEC) (IC50 = 5.5 nM) .

- Dose-Response Curves : Use 3-4 technical replicates to ensure reproducibility.

Q. Table 1: Biological Activity Data

| Assay Type | IC50 (nM) | Reference Compound (IC50) | Source |

|---|---|---|---|

| VEGFR-2 Kinase | 3.8 | Sorafenib (53.65 nM) | |

| HUVEC Cytotoxicity | 5.5 | Sorafenib (45 nM) |

Advanced Research Questions

Q. How can C–H functionalization reactions be optimized for structural diversification?

Methodological Answer:

Q. How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Assay Validation :

- Orthogonal Assays : Confirm VEGFR-2 inhibition using both kinase-enzyme and cell-based assays to rule out off-target effects .

- Control Compounds : Include sorafenib as a reference to normalize batch-to-batch variability.

- Data Interpretation :

- Statistical Analysis : Apply ANOVA to compare IC50 values across replicates.

- Structural Confounds : Check for impurities (e.g., residual solvents) via LC-MS that may skew results.

Q. What are key considerations for structure-activity relationship (SAR) studies?

Methodological Answer:

- Scaffold Modifications :

- Quinoline Substituents : Introduce electron-withdrawing groups (e.g., Cl at C5) to enhance kinase binding .

- Benzamide Variations : Replace hydroxyl with methoxy groups to assess hydrogen-bonding requirements (see Table 2) .

- Comparative Analysis : Benchmark against PARP-1 inhibitors (e.g., 4-(benzylideneamino)-N-(quinolin-8-yl)benzamide derivatives) to identify pharmacophore overlaps .

Q. Table 2: SAR Trends in Quinoline Amides

| Modification Site | Effect on Activity (VEGFR-2 IC50) | Key Observation |

|---|---|---|

| C5 Chlorination | IC50 ↓ from 98.53 nM to 3.8 nM | Enhanced hydrophobic interactions |

| Hydroxyl → Methoxy | IC50 ↑ to 45 nM | Loss of H-bond with kinase |

Q. What challenges arise in catalytic system selection for C–H activation?

Methodological Answer:

- Chelation Requirements : The N,N-bidentate directing group is essential for metal coordination (e.g., Ni or Pd catalysts). Substrates lacking this group (e.g., N-methyl derivatives) fail to react .

- Catalyst Compatibility :

What advanced analytical techniques address complex structural questions?

Methodological Answer:

- X-ray Photoelectron Spectroscopy (XPS) : Probe electronic environments of C5-functionalized derivatives.

- Computational Modeling :

- DFT Calculations : Analyze bond critical points (e.g., Laplacian of electron density) to predict reactivity .

- Docking Studies : Map binding poses in VEGFR-2’s ATP-binding pocket using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.